

Technical Guide: Strategic Utilization of Methyl 2-Nonenoate in Organic Synthesis

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Compound of Interest

Compound Name: Methyl 2-nonenoate

CAS No.: 37822-76-7

Cat. No.: B7804197

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CAS: 111-79-5 | Formula:

| MW: 170.25 g/mol IUPAC: Methyl (E)-non-2-enoate Common Name: Neofolione, Melon Nonenoate

Executive Summary & Chemical Profile

Methyl 2-nonenoate is an

-unsaturated ester traditionally valued in the flavor and fragrance industry for its green, violet-leaf, and melon olfactory profile.^{[1][2]} However, its utility extends significantly into organic synthesis as a versatile C10 building block.

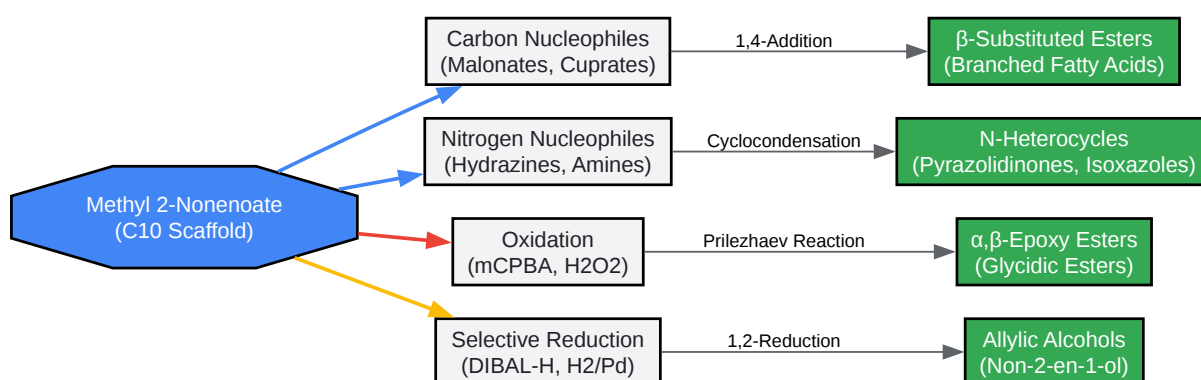
For the synthetic chemist, this molecule represents a "bifunctional electrophile":

- **Hard Electrophile:** The carbonyl carbon (C1) susceptible to 1,2-addition.
- **Soft Electrophile:** The β -carbon (C3) susceptible to 1,4-conjugate addition (Michael addition).

This guide outlines three high-value synthetic transformations: Conjugate Addition, Heterocycle Construction, and Selective Functionalization, providing validated protocols for each.

Reactivity Landscape

The following diagram maps the divergent synthetic pathways accessible from **Methyl 2-nonenoate**, highlighting its role as a core scaffold.



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Figure 1: Divergent synthetic utility of **Methyl 2-nonenoate**. Blue paths indicate nucleophilic attacks; Red indicates oxidation; Yellow indicates reduction.

Application I: The Michael Scaffold (C-C Bond Formation)

Mechanism: The electron-withdrawing ester group lowers the LUMO energy of the alkene, facilitating attack by soft nucleophiles at the

-position. This is the primary route for synthesizing branched fatty acid derivatives or -amino acids.

Protocol A: Synthesis of β -Substituted Diesters

This protocol describes the addition of Diethyl malonate to **Methyl 2-nonenoate**.

Reagents:

- **Methyl 2-nonenoate** (1.0 equiv)
- Diethyl malonate (1.2 equiv)
- Sodium Ethoxide (NaOEt) (0.1 equiv, catalytic)
- Ethanol (Anhydrous)

Step-by-Step Methodology:

- **Catalyst Preparation:** In a flame-dried round-bottom flask under
 , dissolve sodium metal (0.1 equiv) in anhydrous ethanol to generate fresh NaOEt. Alternatively, use a commercially available 21% wt solution.
- **Nucleophile Activation:** Add Diethyl malonate (1.2 equiv) dropwise to the base solution at 0°C. Stir for 15 minutes to generate the enolate.
- **Addition:** Add **Methyl 2-nonenoate** (1.0 equiv) dropwise over 20 minutes. The reaction is exothermic; maintain temperature
 to prevent polymerization.
- **Reflux:** Warm to room temperature, then reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the acrylate spot (
) indicates completion.
- **Quench:** Cool to RT and quench with glacial acetic acid (1.0 equiv relative to base).
- **Workup:** Remove ethanol in vacuo. Redissolve residue in
 , wash with water (
) and brine. Dry over
 .

- Purification: The crude tri-ester is typically

pure. Distillation under reduced pressure yields the pure Michael adduct.

Critical Insight: Using a sterically bulky ester (like tert-butyl malonate) can improve diastereoselectivity if chiral catalysts are employed later.

Application II: Heterocycle Construction

-unsaturated esters are excellent "1,3-dipole equivalents" or bis-electrophiles for constructing 5-membered heterocycles.

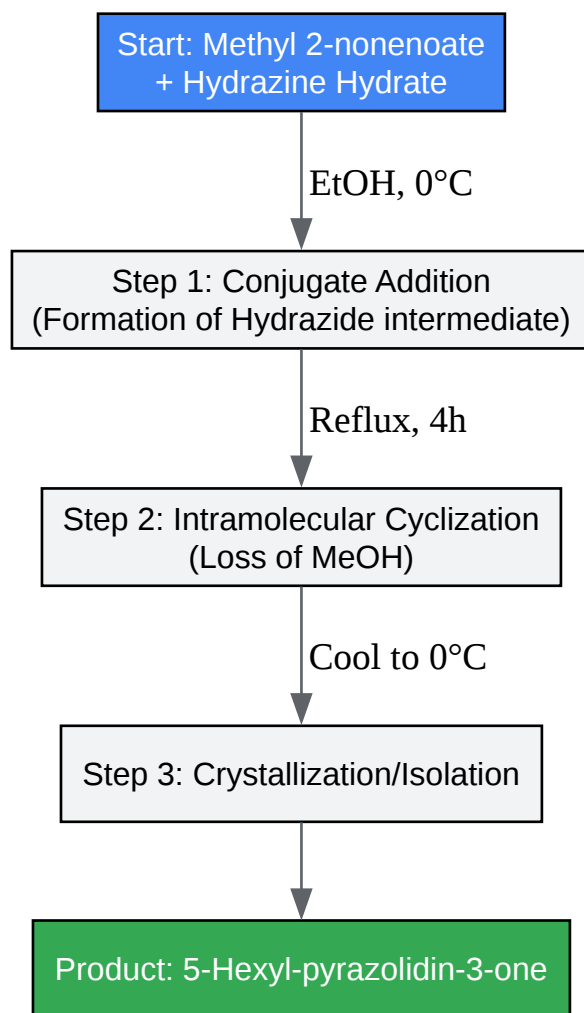
Protocol B: Synthesis of 5-Hexyl-pyrazolidin-3-one

This reaction utilizes hydrazine to perform a tandem 1,4-addition followed by 1,2-cyclization.

Reagents:

- **Methyl 2-nonenoate** (10 mmol)
- Hydrazine monohydrate (12 mmol, 80% solution)
- Ethanol (20 mL)

Workflow Diagram:



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Figure 2: Tandem cyclization workflow for pyrazolidinone synthesis.

Step-by-Step Methodology:

- Setup: Dissolve **Methyl 2-nonenoate** in Ethanol.
- Addition: Add Hydrazine monohydrate dropwise at 0°C.
- Reaction: Heat to reflux for 4 hours. The initial nucleophilic attack occurs at the α -carbon, followed by intramolecular amidation at the ester carbonyl.
- Isolation: Concentrate the solvent to 20% volume. Cool to 0°C. The product often precipitates as a white solid.

- Purification: Recrystallize from Ethanol/Hexane if necessary.

Application III: Selective Functionalization (Epoxidation)

Epoxidation of the electron-deficient double bond requires nucleophilic oxidants (like alkaline) or potent electrophilic oxidants (mCPBA). The resulting glycidic ester is a precursor to aldehydes via decarboxylation.

Protocol C: Prilezhaev Epoxidation

Reagents:

- **Methyl 2-nonenolate**^{[3][4][5][6]}
- meta-Chloroperoxybenzoic acid (mCPBA) (1.5 equiv)
- Dichloromethane (DCM)
- (sat. aq.)

Methodology:

- Dissolve **Methyl 2-nonenolate** in DCM (0.1 M).
- Add mCPBA portion-wise at 0°C.
- Stir at RT for 12 hours.
- Quench: Add saturated
to destroy excess peroxide, then
to neutralize acid.
- Result: Methyl 2,3-epoxynonanoate.

Quantitative Data Summary

Parameter	Methyl 2-Nonenoate	Target Product (Example)	Typical Yield	Key Constraint
MW	170.25 g/mol	Michael Adduct (w/ Malonate)	85-92%	Moisture sensitive (Base)
Boiling Point	115°C (21 mmHg)	Pyrazolidinone deriv.	75-80%	Control Exotherm
Density	0.895 g/mL	Epoxide deriv.	88-95%	Peroxide safety

Safety & Handling (GHS Standards)

- Signal Word:WARNING
- Hazard Statements:
 - H410: Very toxic to aquatic life with long-lasting effects (Avoid release to environment).
 - H227: Combustible liquid.[5]
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
- Storage: Store in a cool, dry place under inert gas (or Ar) to prevent auto-oxidation of the alkene.

References

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- Epoxidation Protocols: Organic Chemistry Portal. Epoxidation of Electron Deficient Alkenes. Available at: [\[Link\]](#)

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